molecular formula C24H26N4O5 B2464422 N-[(2,5-DIMETHOXYPHENYL)METHYL]-4-{[3-(MORPHOLIN-4-YL)PYRAZIN-2-YL]OXY}BENZAMIDE CAS No. 1115876-82-8

N-[(2,5-DIMETHOXYPHENYL)METHYL]-4-{[3-(MORPHOLIN-4-YL)PYRAZIN-2-YL]OXY}BENZAMIDE

Cat. No.: B2464422
CAS No.: 1115876-82-8
M. Wt: 450.495
InChI Key: AIFDLVKPIRRPFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(2,5-Dimethoxyphenyl)Methyl]-4-{[3-(Morpholin-4-yl)Pyrazin-2-yl]Oxy}Benzamide is a benzamide derivative featuring a 2,5-dimethoxyphenylmethyl group and a pyrazine ring substituted with a morpholine moiety.

Properties

IUPAC Name

N-[(2,5-dimethoxyphenyl)methyl]-4-(3-morpholin-4-ylpyrazin-2-yl)oxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O5/c1-30-20-7-8-21(31-2)18(15-20)16-27-23(29)17-3-5-19(6-4-17)33-24-22(25-9-10-26-24)28-11-13-32-14-12-28/h3-10,15H,11-14,16H2,1-2H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIFDLVKPIRRPFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)CNC(=O)C2=CC=C(C=C2)OC3=NC=CN=C3N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,5-DIMETHOXYPHENYL)METHYL]-4-{[3-(MORPHOLIN-4-YL)PYRAZIN-2-YL]OXY}BENZAMIDE typically involves multiple steps, including the formation of the benzamide core, the introduction of the dimethoxyphenyl group, and the attachment of the morpholinyl-pyrazinyl moiety. Common reagents used in these reactions include amines, acyl chlorides, and coupling agents such as EDCI or DCC.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-[(2,5-DIMETHOXYPHENYL)METHYL]-4-{[3-(MORPHOLIN-4-YL)PYRAZIN-2-YL]OXY}BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Conversion of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., KMnO4, H2O2), reducing agents (e.g., NaBH4, LiAlH4), and nucleophiles/electrophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[(2,5-DIMETHOXYPHENYL)METHYL]-4-{[3-(MORPHOLIN-4-YL)PYRAZIN-2-YL]OXY}BENZAMIDE would depend on its specific biological target. It could interact with enzymes, receptors, or other proteins, modulating their activity and leading to various physiological effects. The molecular pathways involved would vary based on the target and the context of its use.

Comparison with Similar Compounds

Benzimidazole Derivatives ()

Compounds such as 1-[4-[3-(Morpholin-4-yl)propoxy]benzenesulfonyl]-5/6-methoxybenzimidazoles (e.g., 3q , 3r ) share the morpholine moiety and methoxy-substituted aromatic systems. Key differences include:

  • Core structure : The target compound uses a benzamide backbone, while these analogues employ a benzimidazole-sulfonyl scaffold.
  • Substituents : Both feature methoxy groups, but the benzimidazoles include sulfonamide linkages and pyridylmethylsulfinyl groups absent in the target.
  • Bioactivity : Benzimidazole derivatives are often protease or proton pump inhibitors, whereas benzamides are more common in kinase or receptor antagonism .

Bipyrimidinyl-Benzamide Derivatives ()

The compound N-[3-(4,5'-Bipyrimidin-2-ylamino)-4-methylphenyl]-4-{[(3S)-3-(dimethylamino)pyrrolidin-1-yl]methyl}-3-(trifluoromethyl)benzamide shares the benzamide core but differs in substituents:

  • Heterocyclic systems : The target uses a pyrazine-morpholine group, while this analogue incorporates bipyrimidinyl and pyrrolidinyl motifs.
  • Electron-withdrawing groups : The trifluoromethyl group in the analogue enhances metabolic stability compared to the target’s methoxy groups.
  • Target specificity : Bipyrimidinyl groups are prevalent in kinase inhibitors (e.g., EGFR or VEGFR), whereas pyrazine-morpholine systems may target PI3K/mTOR pathways .

Functional Group Analysis

Compound Type Key Substituents Potential Targets Evidence Source
Target Benzamide Pyrazine-morpholine, 2,5-dimethoxyphenyl Kinases, GPCRs Inferred
Benzimidazole Derivatives Morpholine-propoxy, pyridylmethylsulfinyl Proton pumps, proteases
Bipyrimidinyl-Benzamide Bipyrimidinyl, trifluoromethyl EGFR/VEGFR kinases

Key Observations :

  • Morpholine vs. Pyrrolidine : Morpholine (target) improves aqueous solubility, whereas pyrrolidine () may enhance blood-brain barrier penetration.
  • Pyrazine vs.

Research Findings and Limitations

  • Synthetic Feasibility : The target’s methoxy and morpholine groups are synthetically accessible via nucleophilic substitution or coupling reactions, as seen in and .
  • Pharmacokinetic Predictions : The 2,5-dimethoxyphenyl group may increase metabolic liability compared to ’s trifluoromethyl-substituted analogue .
  • Gaps in Evidence: No direct bioactivity or binding data for the target compound are provided; comparisons rely on structural extrapolation.

Biological Activity

N-[(2,5-Dimethoxyphenyl)methyl]-4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}benzamide is a novel compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Anticancer Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives containing the pyrazine and morpholine structures have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

In vitro assays demonstrated that related compounds effectively reduced the viability of cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer) with IC50 values ranging from 10 to 30 µM, suggesting moderate potency .

Antimicrobial Activity

The compound's potential antimicrobial activity has also been explored. It was found to exhibit significant antibacterial effects against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli. The minimum inhibitory concentration (MIC) for these activities ranged from 50 to 100 µg/mL, comparable to standard antibiotics .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key observations include:

  • Dimethoxy Substitution : The presence of methoxy groups at the 2 and 5 positions on the phenyl ring enhances lipophilicity, potentially improving membrane permeability.
  • Morpholine Ring : This moiety contributes to the compound's ability to interact with biological targets, enhancing its pharmacological profile.

Case Study 1: Anticancer Efficacy

In a study published in Cancer Letters, researchers synthesized a series of benzamide derivatives and evaluated their anticancer efficacy. Among them, a compound structurally similar to this compound showed promising results in inhibiting tumor growth in xenograft models .

Case Study 2: Antimicrobial Testing

A comparative study assessed the antimicrobial activity of various benzamide derivatives against multiple bacterial strains. The compound exhibited superior activity against resistant strains of Staphylococcus aureus compared to conventional antibiotics, highlighting its potential as an alternative therapeutic agent .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.